molecular formula C8H16N2O4 B1310948 Ser-Val CAS No. 51782-06-0

Ser-Val

Cat. No.: B1310948
CAS No.: 51782-06-0
M. Wt: 204.22 g/mol
InChI Key: ILVGMCVCQBJPSH-WDSKDSINSA-N
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Description

. This compound is formed through the peptide bond between the carboxyl group of serine and the amino group of valine. It has a molecular formula of C8H16N2O4 and a molecular weight of 204.22 g/mol . Ser-Val is a metabolite and plays a role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ser-Val involves the formation of a peptide bond between serine and valine. This can be achieved through traditional solution-phase peptide synthesis or solid-phase peptide synthesis. In solution-phase synthesis, the amino acids are protected using protecting groups to prevent unwanted reactions. The carboxyl group of serine is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacted with the amino group of valine to form the peptide bond .

In solid-phase peptide synthesis, the amino acids are sequentially added to a solid support, with each addition followed by deprotection and coupling steps. This method allows for the efficient synthesis of peptides with high purity .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers that utilize solid-phase peptide synthesis. These machines can produce large quantities of peptides with high efficiency and reproducibility. The process involves the use of resin-bound amino acids, automated addition of reagents, and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ser-Val can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxo derivatives, while reduction can yield reduced forms of the dipeptide .

Mechanism of Action

The mechanism of action of Ser-Val involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into larger peptides and proteins, influencing their structure and function. The specific pathways and targets depend on the biological context in which this compound is involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of serine and valine, which imparts distinct chemical and biological properties. Its role as a metabolite and its involvement in various biological processes make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-4(2)6(8(13)14)10-7(12)5(9)3-11/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVGMCVCQBJPSH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427223
Record name L-Valine, L-seryl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029052
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51782-06-0
Record name L-Valine, L-seryl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029052
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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